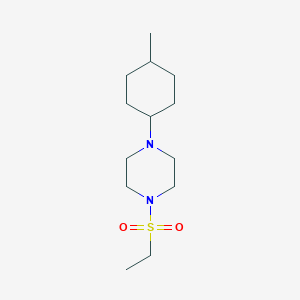![molecular formula C17H18BrN3O4S B10885903 1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)
1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-nitrobenzenesulfonyl chloride.
Reaction with Piperazine: The 4-bromobenzyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form 1-(4-bromobenzyl)piperazine.
Sulfonylation: The resulting compound is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Sodium iodide in acetone or other nucleophiles.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From the substitution of the bromine atom.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and sulfonyl groups play crucial roles in its activity, potentially through electron-withdrawing effects that influence its binding to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- 1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- 1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Uniqueness
1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromobenzyl and nitrophenylsulfonyl groups may provide distinct properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H18BrN3O4S |
|---|---|
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18BrN3O4S/c18-15-7-5-14(6-8-15)13-19-9-11-20(12-10-19)26(24,25)17-4-2-1-3-16(17)21(22)23/h1-8H,9-13H2 |
Clé InChI |
MYXRIWIEDFZKQS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B10885838.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B10885844.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10885846.png)
![1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885851.png)
![1-[4-(2-Bromobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10885854.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885857.png)
![1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B10885862.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10885865.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]azepane](/img/structure/B10885867.png)
![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885869.png)
![3-{(1E)-2-cyano-3-[(4-methoxy-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-chlorobenzoate](/img/structure/B10885872.png)
![(2Z)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10885873.png)

![(4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10885888.png)
